Cas no 1261754-08-8 (3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine)

3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine
-
- インチ: 1S/C13H8ClF2NO2/c14-10-4-9(5-11(6-10)19-13(15)16)12(18)8-2-1-3-17-7-8/h1-7,13H
- InChIKey: FBHURDUYLZBTST-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C(C1C=NC=CC=1)=O)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 317
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 39.2
3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013001088-1g |
3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine |
1261754-08-8 | 97% | 1g |
1,475.10 USD | 2021-07-04 |
3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridineに関する追加情報
Comprehensive Overview of 3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine (CAS No. 1261754-08-8)
3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine (CAS No. 1261754-08-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique difluoromethoxy and benzoylpyridine structural motifs, is widely studied for its potential applications in drug discovery and material science. The presence of both chloro and difluoromethoxy substituents enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for fluorinated compounds like 3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its role as a building block for designing novel pharmaceuticals, especially in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The compound's pyridine core also contributes to its versatility, enabling its use in catalysis and ligand design.
From an agrochemical perspective, 3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine is explored for its potential as a pesticide intermediate. Its structural features align with the growing trend of eco-friendly crop protection agents, which aim to reduce environmental impact while maintaining efficacy. The difluoromethoxy group is known to improve the compound's resistance to degradation, a critical factor in sustainable agriculture.
The synthesis of 3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine typically involves multi-step reactions, including Friedel-Crafts acylation and halogenation. Advanced techniques such as flow chemistry and microwave-assisted synthesis are increasingly employed to optimize yield and purity. Analytical methods like HPLC, NMR, and mass spectrometry are essential for quality control, ensuring compliance with industry standards.
In the context of AI-driven drug discovery, this compound is frequently referenced in cheminformatics databases. Its molecular properties, such as logP and polar surface area, are critical for in silico screening campaigns. The rise of machine learning in chemistry has further amplified interest in 1261754-08-8, as it serves as a test case for predictive modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Environmental and regulatory considerations are also paramount. The compound's biodegradability and toxicity are under scrutiny to align with REACH and FDA guidelines. Innovations in green chemistry are driving the development of safer synthetic routes, minimizing hazardous byproducts.
For researchers and industry professionals, 3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine represents a bridge between traditional organic synthesis and cutting-edge applications. Its relevance to personalized medicine and precision agriculture underscores its importance in modern science. As the demand for tailored chemical solutions grows, this compound is poised to remain a focal point of innovation.
1261754-08-8 (3-(3-Chloro-5-(difluoromethoxy)benzoyl)pyridine) 関連製品
- 1706463-02-6(2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)
- 898389-45-2(2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)
- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))
- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)
- 1786954-25-3((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)
- 1513293-97-4(3-Hydroxy-2-nitrophenylhydrazine)
- 2361782-82-1(tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate)
- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)
- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)



